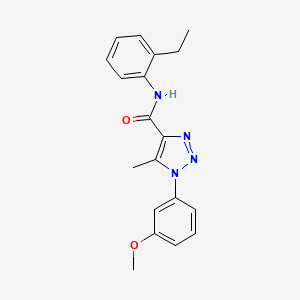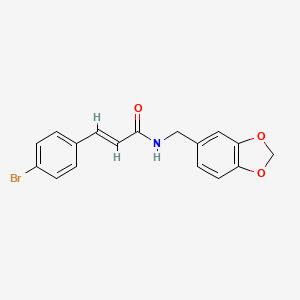![molecular formula C14H10N2O3 B4658093 3-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4658093.png)
3-[(3-nitrobenzyl)oxy]benzonitrile
Vue d'ensemble
Description
3-[(3-nitrobenzyl)oxy]benzonitrile, also known as NB-DNJ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as iminosugars, which are characterized by their ability to mimic the structure of sugars and interfere with various metabolic processes.
Applications De Recherche Scientifique
3-[(3-nitrobenzyl)oxy]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of glycosidases, which are enzymes that are involved in the breakdown of complex sugars. This inhibition can lead to the accumulation of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.
Mécanisme D'action
The mechanism of action of 3-[(3-nitrobenzyl)oxy]benzonitrile is based on its ability to mimic the structure of sugars and interfere with various metabolic processes. Specifically, 3-[(3-nitrobenzyl)oxy]benzonitrile inhibits the activity of glycosidases, which are enzymes that are involved in the breakdown of complex sugars. This inhibition can lead to the accumulation of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.
Biochemical and Physiological Effects:
3-[(3-nitrobenzyl)oxy]benzonitrile has been shown to have beneficial effects on various biochemical and physiological processes. It has been shown to increase the levels of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-nitrobenzyl)oxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a good yield. It is also stable under normal laboratory conditions. However, 3-[(3-nitrobenzyl)oxy]benzonitrile has some limitations as well. It can be toxic at high concentrations and can interfere with other metabolic processes. Therefore, caution should be exercised when using 3-[(3-nitrobenzyl)oxy]benzonitrile in lab experiments.
Orientations Futures
There are several future directions for research on 3-[(3-nitrobenzyl)oxy]benzonitrile. One area of research is the development of new synthesis methods that can yield higher purity 3-[(3-nitrobenzyl)oxy]benzonitrile with a better yield. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-nitrobenzyl)oxy]benzonitrile in other diseases. Finally, more research is needed to understand the mechanism of action of 3-[(3-nitrobenzyl)oxy]benzonitrile and its effects on various biochemical and physiological processes.
Propriétés
IUPAC Name |
3-[(3-nitrophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)16(17)18/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUACYQBDIRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrobenzyloxy)benzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658019.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4658025.png)

![methyl 5-(2-furyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4658045.png)

![dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4658059.png)
![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
![1-(2,4-difluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4658068.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4658083.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4658089.png)
![5-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4658101.png)
